molecular formula C12H15ClN2O B14739495 1-(4-Chloroanilino)cyclopentane-1-carboxamide CAS No. 6340-85-8

1-(4-Chloroanilino)cyclopentane-1-carboxamide

Cat. No.: B14739495
CAS No.: 6340-85-8
M. Wt: 238.71 g/mol
InChI Key: WFPMJADAGRIJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloroanilino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14ClNO It is characterized by the presence of a cyclopentane ring substituted with a 4-chloroanilino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloroanilino)cyclopentane-1-carboxamide typically involves the reaction of 4-chloroaniline with cyclopentanone, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloroanilino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(4-Chloroanilino)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloroanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-(4-Chloroanilino)cyclopentane-1-carboxylic acid
  • 1-(4-Chloroanilino)cyclohexane-1-carboxamide
  • 1-(4-Chloroanilino)cyclopentane-1-carboxylate

Comparison: 1-(4-Chloroanilino)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a chloroanilino group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6340-85-8

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(4-chloroanilino)cyclopentane-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-9-3-5-10(6-4-9)15-12(11(14)16)7-1-2-8-12/h3-6,15H,1-2,7-8H2,(H2,14,16)

InChI Key

WFPMJADAGRIJPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.